Methylenebis(triphenylstannane)
Description
Methylenebis(triphenylstannane) is an organotin compound characterized by a methylene (–CH2–) bridge linking two triphenylstannyl (SnPh3) groups. Organotin compounds are notable for their thermal stability, reactivity in cross-coupling reactions, and use as precursors in coordination chemistry .
Properties
CAS No. |
71828-34-7 |
|---|---|
Molecular Formula |
C37H32Sn2 |
Molecular Weight |
714.1 g/mol |
IUPAC Name |
triphenyl(triphenylstannylmethyl)stannane |
InChI |
InChI=1S/6C6H5.CH2.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;; |
InChI Key |
IOMMVNDFAUOFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenebis(triphenylstannane) can be synthesized through the reaction of triphenyltin chloride with methylene chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolution of triphenyltin chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of methylene chloride to the solution.
- Introduction of a base, such as sodium hydride, to facilitate the reaction.
- Stirring the reaction mixture at a controlled temperature to ensure complete reaction.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for methylenebis(triphenylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methylenebis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can yield triphenyltin hydride.
Substitution: The methylene bridge allows for substitution reactions, where one or more phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various substituted triphenyltin compounds, depending on the reagents used.
Scientific Research Applications
Methylenebis(triphenylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and radical reactions.
Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: Methylenebis(triphenylstannane) is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of methylenebis(triphenylstannane) involves its ability to form stable carbon-tin bonds, which can participate in radical reactions. The compound can transfer phenyl groups to other molecules, facilitating various chemical transformations. Its molecular targets include organic substrates with reactive functional groups, and the pathways involved often include radical intermediates.
Comparison with Similar Compounds
Phenylbis(triphenylstannyl)arsine (AsSn2C42H35)
- Structure : Features an arsenic (As) atom bridging two triphenylstannyl groups.
- Synthesis : Prepared via reaction of PhAsCl2 with LiSnPh3 in THF (45% yield) .
- Properties : Melting point = 112–115°C; acts as a tertiary arsine ligand.
- Comparison: Replacing the arsenic bridge in this compound with a methylene group (as in methylenebis(triphenylstannane) would alter electronic properties and ligand flexibility.
Dimethylstannylenebis(dimethylarsine) (Me2Sn(AsMe2)2)
- Structure : Contains two dimethylarsine (AsMe2) groups linked to a central Sn atom.
- Comparison : The absence of phenyl groups on Sn reduces steric bulk, likely enhancing reactivity but decreasing thermal stability compared to triphenylstannyl derivatives.
Key Differences :
2.2 Methylene-Bridged Organic Compounds
2,2′-Methylenebis(6-tert-butyl-4-methylphenol)
- Structure: Phenolic compound with a methylene bridge and hydroxyl groups.
- Applications : Synergistic antitumor agent with belotecan; induces autophagy .
- Comparison: Unlike organotin compounds, this derivative lacks metal centers, relying on phenolic hydroxyl groups for bioactivity. The methylene bridge here enhances molecular rigidity, critical for binding biological targets.
4,4′-Methylenebis(cyclohexyl isocyanate) (H12MDI)
- Structure : Cycloaliphatic diisocyanate with a methylene bridge.
- Applications : Used in polyurethane films for biomedical materials due to hydrolytic stability and mechanical strength .
- Comparison: The methylene bridge in H12MDI contributes to polymer flexibility, whereas in organotin compounds, it influences stereoelectronic properties for catalytic or synthetic roles.
2.3 Phosphorus and Sulfur Analogues
Methylenebis(phosphonic dichloride)
- Structure : CH2-linked bis(phosphonic dichloride) (Cl2P(O)–CH2–P(O)Cl2).
- Reactivity : Highly reactive in phosphorylation reactions, surpassing phosphoryl chloride in generating side products .
- Comparison: The electronegative phosphorus centers contrast with tin’s metalloid character, leading to divergent reactivity (e.g., phosphorylation vs. organometallic coupling).
4,4′-Methylenebis(benzenesulfonyl chloride)
- Structure : Methylene-bridged bis(sulfonyl chloride).
- Properties : Melting point = 123–125°C; used as a sulfonating agent .
- Comparison : Sulfonyl groups impart strong electron-withdrawing effects, unlike the electron-rich SnPh3 groups in methylenebis(triphenylstannane).
Research Findings and Trends
- Synthetic Challenges: Organotin compounds with methylene bridges (e.g., methylenebis(triphenylstannane)) are less documented than arsenic or phosphorus analogs, suggesting synthetic hurdles or stability issues .
- Thermal Properties: Triphenylstannyl groups confer higher thermal stability compared to dimethylstannyl or non-metallic analogs (e.g., phenolic bis compounds degrade above 200°C) .
- Toxicity: Organotin compounds are generally more toxic than purely organic methylene-bridged derivatives, limiting biomedical applications despite their reactivity .
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